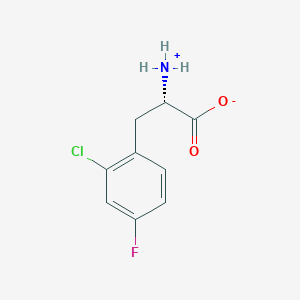
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an amine group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide at 130°C for 24 hours . Another method includes the use of 4,4-dimethoxybutan-2-one and ethyl trifluoroacetate through a three-step reaction process .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions can result in various substituted pyridine derivatives .
Applications De Recherche Scientifique
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a RAF inhibitor, it binds to the RAF kinase, inhibiting its activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in RAF-driven cancers.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl ring.
2-Amino-4-(trifluoromethyl)pyridine: Similar but with different substitution positions on the pyridine ring.
Uniqueness
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which confer distinct chemical properties and biological activities. This combination enhances its stability, lipophilicity, and ability to interact with various biological targets, making it a valuable compound in drug development and other applications .
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-9(10)8-5-6-17-11(16)7-8/h1-7H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSFMXKFGYKPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














